molecular formula C10H18N4O3 B2903915 tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate CAS No. 203503-02-0

tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate

Cat. No. B2903915
M. Wt: 242.279
InChI Key: FJCGXBAKIMNIDC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate” is an organic compound . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate” consists of a piperidine ring which bears a carboxylate group . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .

Scientific Research Applications

Synthesis of Substituted tert-Butyl 4-Hydroxypiperidine-1-carboxylate

The research by Boev et al. (2015) focuses on synthesizing tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, which are crucial for creating various piperidine structures. The study showcases the synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates with high yield, highlighting the compound's significance in producing diverse piperidine derivatives.

Development of Novel Protein Tyrosine Kinase Inhibitors

Chen Xin-zhi (2011) outlines the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in developing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This research Chen Xin-zhi (2011) demonstrates the compound's application in medicinal chemistry, particularly in creating targeted therapies for specific proteins.

Synthesis of Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, discussed by Zhang et al. (2018), is vital for synthesizing small molecule anticancer drugs. This research highlights the compound's role in developing novel cancer treatments, marking its importance in the pharmaceutical industry.

Synthesis of Biologically Active Compounds

Research by Kong et al. (2016) on the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate shows its application in creating biologically active compounds like crizotinib. This work emphasizes the compound's versatility in the synthesis of therapeutically significant molecules.

Synthesis of Chiral Compounds

The work of Scheffler et al. (2002) demonstrates the preparation of new tert-butyl (Z)- and (E)-((S)-4-hydroxy-tetrafuranylidene)carboxylates from (S)-4-chloro-3-hydroxybutyrate and AcOtBu-LDA enolate. This highlights the compound's role in synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with specific properties.

Mild and Efficient Synthesis of Protected Amines

Lebel and Leogane (2005) describe a method for synthesizing tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. Their work Lebel and Leogane (2005) shows the compound's utility in creating protected amines, which are essential intermediates in organic synthesis.

Safety And Hazards

While specific safety and hazard information for “tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate” is not available in the search results, it is generally advised to handle similar compounds with gloves and avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCGXBAKIMNIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of Compound 201A prepared above in dry THF (2 mL) cooled at −78° C. was added L-Selectride (1.0 M in THF, 0.98 mL, 0.98 mmol). The mixture was stirred at −78° C. for 2.0 hrs. Saturated NH4Cl (2 mL) was added and the reaction mixture was allowed to warm to room temperature. The mixture was diluted with water and extracted with EtOAc (3×). The combined organic layers were washed once with brine and dried over anhydrous Na2SO4. Concentration in vacuo followed by flash chromatography (hexane-EtOAc 4:1) on silica gel gave 44 mg of Compound 201B as an oil. 1H-NMR (400 MHz, CDCl3): 3.84 (m, 1H), 3.69 (m, 1H), 3.58 (m, 2H), 3.40 (m, 1H), 3.30 (m, 1H), 1.96 (m, 1H), 1.73 (m, 1H), 1.46 (s, 9H).
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Compound 201A
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2 mL
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0.98 mL
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2 mL
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0 (± 1) mol
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Synthesis routes and methods II

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Synthesis routes and methods III

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CC(C)(C)OC(=O)N1CCC2C(=O)C2C1
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Synthesis routes and methods IV

Procedure details

To the solution of tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate (180.6 g, 0.60 mol) obtained in Step 2 in a mixed solvent of 700 ml of methanol and 100 ml of water, were added ammonium chloride (NH4Cl; 64.0 g, 1.2 mol) and sodium azide (NaN3; 98.0 g, 1.5 mol). The reaction mixture was refluxed for 8 hours and evaporated under reduced pressure to remove methanol. The resulting residue was extracted with ethyl acetate and then dried on magnesium sulfate. The resulting residue was purified with column chromatography to give the titled compound (62.0 g).
Name
tert-butyl 7-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate
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180.6 g
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700 mL
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64 g
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98 g
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100 mL
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Citations

For This Compound
1
Citations
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2015 - ACS Publications
… -3-(cycloheptylmethoxy) piperidine-1-carboxylate was prepared from cycloheptylmethyl trifluoromethanesulfonate and (3R,4R)-tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate (5) …
Number of citations: 93 pubs.acs.org

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